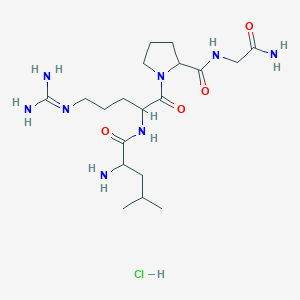

H-Leu-arg-pro-gly-NH2 2hcl

Description

Historical Perspectives and Discovery Context of Tetrapeptides

Tetrapeptides are oligopeptides composed of four amino acids linked by peptide bonds. wikipedia.org Their study is a chapter in the broader history of peptide science, which has seen a dramatic evolution from early, arduous chemical synthesis to modern, high-throughput discovery methods.

In the mid-20th century, the synthesis of peptides was a significant chemical challenge. The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the early 1960s was a watershed moment, enabling the stepwise construction of peptide chains on a solid support. americanpeptidesociety.org This innovation dramatically simplified the process and made peptides more accessible for research. Early work focused on the synthesis and characterization of simple model peptides to refine these new methods. americanpeptidesociety.org

As synthetic techniques improved, scientists began to isolate and characterize naturally occurring tetrapeptides with diverse biological activities. These include both linear and cyclic structures. Cyclic tetrapeptides (CTPs) are particularly noteworthy for their ability to mimic the reverse turns often found on the surface of proteins, making them attractive candidates for drug development. wikipedia.orgacs.org However, the synthesis of CTPs has historically been challenging due to the difficulties associated with the cyclization step. acs.org

The latter part of the 20th century and the early 21st century have seen the emergence of new approaches for peptide discovery. Computational methods and directed discovery techniques, such as the use of positional scanning libraries, have enabled the screening of vast numbers of potential peptide sequences for specific functions. frontiersin.orgacs.org This has led to the identification of novel tetrapeptides with applications in various fields, including as emulsifiers in the food and cosmetic industries. frontiersin.org

Significance of H-Leu-Arg-Pro-Gly-NH2 within Contemporary Peptide Research Paradigms

The specific tetrapeptide H-Leu-Arg-Pro-Gly-NH2 holds significance primarily due to its identity as a fragment of a larger, biologically important molecule. It is recognized as fragment 7-10 of the Luteinizing hormone-releasing hormone (LHRH). sigmaaldrich.com LHRH, also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a crucial role in the reproductive system.

The significance of H-Leu-Arg-Pro-Gly-NH2 in research is closely tied to understanding the structure-activity relationships of LHRH and its analogs. The C-terminal motif, specifically the Arg-Pro-Gly-NH2 sequence, is thought to be important for receptor binding and structural stability. Research into synthetic analogs of LHRH often focuses on modifications to the peptide backbone to enhance metabolic stability or alter receptor affinity. The study of fragments like H-Leu-Arg-Pro-Gly-NH2 can provide valuable data for these efforts. For instance, computational studies, such as molecular dynamics simulations and docking studies, can be used to predict how this fragment and its analogs interact with the LHRH receptor.

The dihydrochloride (B599025) salt form (2HCl) of this peptide suggests it has been prepared for research purposes, as this form typically enhances solubility in aqueous solutions. vulcanchem.com The presence of the C-terminal amide (-NH2) is also a common modification in peptide chemistry, often employed to increase stability against enzymatic degradation by carboxypeptidases. unc.edu

Below is a table summarizing some of the key properties of this tetrapeptide.

| Property | Value |

| Full Name | H-Leu-Arg-Pro-Gly-NH2 2HCl |

| Abbreviation | LHRH (7-10) |

| CAS Number | 75690-75-4 |

| Molecular Formula | C19H36N8O4 · 2HCl |

| Amino Acid Sequence | Leucine (B10760876) - Arginine - Proline - Glycine (B1666218) |

| C-terminus | Amide (-NH2) |

| Salt Form | Dihydrochloride (2HCl) |

Overview of Key Research Areas for Peptides with Related Structural Motifs

The structural motifs present in H-Leu-Arg-Pro-Gly-NH2 are of interest in several areas of peptide research. The presence of specific amino acid sequences can confer distinct physical and biological properties, and the study of these motifs helps in the rational design of new peptides.

One related area of research involves the study of peptides containing the Gly-Pro-Arg sequence. For example, the tetrapeptide Gly-Pro-Arg-Pro has been shown to inhibit fibrinogen aggregation. pnas.org This activity is believed to stem from its ability to bind to sites on fibrinogen that are involved in the initiation of fibrin (B1330869) formation. pnas.org

Another related peptide is H-Pro-Leu-Gly-NH2, a tripeptide that is an enzymatic degradation product of oxytocin (B344502). nih.gov This peptide has been studied for its ability to inhibit the release of melanocyte-stimulating hormone. nih.govnih.gov Conformational energy calculations have been performed on this molecule to determine its three-dimensional structure, which is crucial for its biological activity. nih.gov

The presence of arginine in the H-Leu-Arg-Pro-Gly-NH2 sequence also suggests potential applications in enzyme inhibition. Peptides containing arginine can act as competitive inhibitors for enzymes with trypsin-like specificity, which recognize basic amino acids. vulcanchem.com Furthermore, arginine-rich peptides have been studied for their ability to bind to double-stranded DNA through electrostatic interactions with the phosphate (B84403) backbone. oup.com

The table below provides a comparative overview of H-Leu-Arg-Pro-Gly-NH2 and other peptides with related structural motifs.

| Peptide | Sequence | Key Research Area |

| H-Leu-Arg-Pro-Gly-NH2 | Leu-Arg-Pro-Gly | LHRH fragment, receptor binding studies sigmaaldrich.com |

| Gly-Pro-Arg-Pro | Gly-Pro-Arg-Pro | Inhibition of fibrinogen aggregation pnas.org |

| H-Pro-Leu-Gly-NH2 | Pro-Leu-Gly | Inhibition of melanocyte-stimulating hormone release nih.govnih.gov |

| Tuftsin | Thr-Lys-Pro-Arg | Immune system function wikipedia.org |

| Rigin | Gly-Gln-Pro-Arg | Immune system function, similar to Tuftsin wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N8O4.ClH/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28;/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIOGUIXJNHXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClN8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585200 | |

| Record name | Leucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75690-75-4 | |

| Record name | Leucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone Fragment 7-10 dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for H Leu Arg Pro Gly Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Leu-Arg-Pro-Gly-NH2

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support, or resin. chempep.comluxembourg-bio.com This technique simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing of the resin. chempep.comnih.gov The synthesis of H-Leu-Arg-Pro-Gly-NH2 via SPPS proceeds from the C-terminus to the N-terminus, starting with the anchoring of Glycine (B1666218) to the resin and sequentially adding Proline, Arginine, and finally Leucine (B10760876). nih.gov

The choice of resin and its associated linker is a critical first step that dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support. chempep.commesalabs.com For the synthesis of H-Leu-Arg-Pro-Gly-NH2, which features a C-terminal carboxamide (-CONH2), specialized amide-forming resins are required. peptide.com

The linker is the chemical moiety that connects the nascent peptide chain to the insoluble resin. biosynth.com For peptide amides, linkers are designed to be stable throughout the synthesis cycles but cleavable under specific conditions, typically moderate to strong acidolysis, to release the final product with the desired amide group. biosynth.comacs.org The selection often depends on the chosen Nα-amino protecting group strategy, most commonly Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl). chempep.combiosynth.com

Fmoc-Compatible Resins: The Fmoc strategy, which uses a mild base (e.g., piperidine) for Nα-deprotection, is widely favored. chempep.comluxembourg-bio.com Resins such as Rink Amide and Sieber Amide are standard choices. chempep.compeptide.com The Rink Amide linker is cleaved under moderate acidic conditions (e.g., 95% Trifluoroacetic acid, TFA) to yield the peptide amide. chempep.combiosynth.com The Sieber Amide resin is even more acid-labile, allowing for cleavage with diluted TFA (e.g., 1% TFA in Dichloromethane, DCM), which is advantageous for synthesizing protected peptide amides that might be used in subsequent fragment condensation approaches. biosynth.comiris-biotech.de

Boc-Compatible Resins: In the Boc strategy, the Nα-protecting group is removed with a mild acid like TFA, necessitating a linker that is stable to these conditions. peptide.combiosynth.com The final cleavage from the resin requires a much stronger acid, such as anhydrous Hydrogen Fluoride (HF). biosynth.com The MBHA (p-methylbenzhydrylamine) resin is the classic choice for producing peptide amides using Boc chemistry. chempep.compeptide.combiosynth.com

The following table provides a comparative overview of common resins used for generating C-terminal peptide amides.

| Resin/Linker | Compatible Chemistry | Cleavage Conditions | Key Features |

| Rink Amide | Fmoc | 95% TFA | Versatile and widely used for producing peptide amides. chempep.combiosynth.com |

| Sieber Amide | Fmoc | 1-5% TFA in DCM | Very mild cleavage conditions; ideal for protected peptide amides. chempep.combiosynth.comiris-biotech.de |

| PAL (Peptide Amide Linker) | Fmoc | 95% TFA | Chemically inert linker that forms no soluble by-products upon cleavage. biosynth.comacs.org |

| MBHA | Boc | Anhydrous HF | Standard linker for Boc-based synthesis of peptide amides. peptide.combiosynth.com |

Coupling Protocols: The formation of the peptide bond is achieved by activating the carboxylic acid of the incoming Nα-protected amino acid, which then reacts with the free N-terminal amine of the resin-bound peptide. schoolbag.info Optimization involves the selection of appropriate coupling reagents and reaction conditions.

Coupling Reagents: Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are effective activating agents, particularly when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt. schoolbag.info5z.com These additives act as activated ester intermediates, increasing coupling efficiency and, crucially, suppressing racemization. acs.org Onium salts, such as HBTU, HATU, and COMU, are highly efficient, pre-activated reagents that facilitate rapid peptide bond formation. acs.org COMU, for instance, has demonstrated high coupling efficiency and solubility in a wide range of solvents. acs.org

Process Optimization: To ensure complete reaction, a 2- to 4-fold excess of the protected amino acid and coupling reagents is typically used. thieme-connect.de For "difficult" couplings, which can be predicted based on the peptide sequence, strategies such as extending the reaction time or performing a "double coupling" (repeating the coupling step) can be employed. gyrosproteintechnologies.com The choice of solvent is also critical to ensure adequate swelling of the resin, which allows reagents to access the reactive sites within the polymer matrix. chempep.comrsc.org

Deprotection Protocols: This step involves the removal of the temporary Nα-protecting group. For the Fmoc strategy, a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) is standard. nih.gov Complete removal of the Fmoc group is essential before the next coupling step to prevent the formation of deletion sequences. gyrosproteintechnologies.com Real-time monitoring of Fmoc removal via UV spectrophotometry can be used to optimize deprotection times and ensure the reaction goes to completion. luxembourg-bio.com

The table below summarizes common coupling reagents used in SPPS.

| Coupling Reagent | Class | Key Characteristics |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective and efficient; HOBt minimizes side reactions. 5z.com |

| HBTU/HATU | Onium Salt (Benzotriazole-based) | Highly efficient and fast-acting; standard reagents for routine and complex syntheses. acs.org |

| COMU | Onium Salt (Oxime-based) | High coupling efficiency, reduced epimerization risk, and good solubility profile. acs.org |

| PyBOP | Onium Salt (Phosphonium-based) | Particularly effective for sterically hindered couplings. researchgate.net |

While SPPS is highly effective, the synthesis of even short peptides like H-Leu-Arg-Pro-Gly-NH2 is not without challenges. The cumulative yield of a multi-step synthesis is the product of the yields of each individual step; therefore, even minor inefficiencies can significantly reduce the final amount of pure product. gyrosproteintechnologies.com

Diketopiperazine (DKP) Formation: A significant challenge, particularly relevant to the Pro-Gly sequence in this tetrapeptide, is the formation of diketopiperazine. After the deprotection of the N-terminal amine of the second amino acid (Proline), the free amine can intramolecularly attack the ester linkage connecting the C-terminal amino acid (Glycine) to the resin. This results in the cleavage of the H-Pro-Gly-OH dipeptide from the support as a cyclic DKP, terminating the chain. biosynth.com Using 2-chlorotrityl-based resins or incorporating the dipeptide as a pre-formed unit can mitigate this side reaction. biosynth.com

Aggregation: Although more problematic for longer sequences, aggregation of growing peptide chains can hinder reagent access, leading to incomplete reactions. nih.gov For short peptides, this is less common but can be influenced by the specific amino acid sequence and the loading capacity of the resin. peptide.comnih.gov

Solution-Phase Peptide Synthesis (SoPPS) Approaches

Solution-phase peptide synthesis (SoPPS), also known as classical synthesis, predates SPPS and involves carrying out all reactions in a homogeneous solution. libretexts.org While it requires more complex purification steps after each reaction (e.g., extraction, chromatography, or recrystallization), SoPPS offers advantages in scalability for large-scale industrial production and can sometimes provide higher yields for shorter peptides. libretexts.orgamericanpeptidesociety.orgcreative-peptides.com

The fragment condensation strategy is a powerful approach within SoPPS, particularly for larger peptides, but it can also be applied to tetrapeptides. springernature.com This method involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together to form the final, larger peptide. thieme-connect.despringernature.com

For H-Leu-Arg-Pro-Gly-NH2, a plausible strategy would be a [2+2] fragment condensation. This could involve the synthesis of two dipeptide fragments, for example:

A protected Leucine-Arginine fragment (e.g., Boc-Leu-Arg(Pbf)-OH)

A protected Proline-Glycine amide fragment (e.g., H-Pro-Gly-NH2)

These two fragments would then be coupled in solution. A key challenge in this approach is the risk of racemization at the C-terminal residue of the carboxyl component (in this case, Arginine) during the activation and coupling step. thieme-connect.de Additionally, the solubility of the protected peptide fragments can sometimes be problematic. 5z.com

Segment coupling refers to the specific chemical reactions used to join the peptide fragments. The choice of coupling method is critical to ensure high efficiency and minimize racemization. researchgate.net

While standard peptide coupling reagents (e.g., DIC/HOBt, onium salts) can be used, the conditions must be carefully optimized for fragment coupling. schoolbag.info An alternative approach involves the use of unprotected peptide segments that can be coupled in an aqueous medium. pnas.org One reported method utilizes the reaction of a peptide with a C-terminal thiolcarboxyl group with another peptide segment, activated by silver nitrate (B79036) and N-hydroxysuccinimide in water. pnas.org Such chemoselective ligation methods, which join unprotected peptide segments, represent a significant advancement in peptide synthesis by simplifying protecting group strategies. researchgate.netnih.gov The success of any segment coupling methodology relies on achieving a high-yield conversion of the fragments into the desired final peptide with high chiral purity. pnas.org

Table of Mentioned Compounds

| Abbreviation | Full Name |

| Aze | Azetidine-2-carboxylic acid |

| Boc | tert-Butoxycarbonyl |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DCM | Dichloromethane |

| DIC | N,N'-Diisopropylcarbodiimide |

| DKP | Diketopiperazine |

| DMF | N,N-Dimethylformamide |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| HF | Hydrogen Fluoride |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| HOBt | 1-Hydroxybenzotriazole |

| MBHA | p-Methylbenzhydrylamine |

| PAL | Peptide Amide Linker (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Pip | Pipecolic acid |

| PLG | Pro-Leu-Gly-NH2 |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TFA | Trifluoroacetic acid |

| Thz | Thiazolidine-4-carboxylic acid |

Chemoenzymatic Synthesis of H-Leu-Arg-Pro-Gly-NH2 and Analogs

Chemoenzymatic peptide synthesis (CEPS) presents a milder and more selective alternative to purely chemical methods, which often necessitate complex protection and deprotection steps with harsh reagents. nih.gov This approach utilizes enzymes to form peptide bonds with high stereoselectivity, minimizing side reactions and simplifying purification processes. researchgate.netthieme-connect.de

The successful chemoenzymatic synthesis of H-Leu-Arg-Pro-Gly-NH2 hinges on the careful selection of an appropriate enzyme and the optimization of reaction parameters. Proteases are commonly employed for this purpose, catalyzing the formation of peptide bonds in a reversal of their natural hydrolytic function. researchgate.net Key considerations for enzyme selection include substrate specificity, stability in organic co-solvents, and optimal pH range.

For the synthesis of the Leu-Arg-Pro-Gly sequence, enzymes with specificity for the C-terminal of arginine or leucine residues would be primary candidates. Trypsin, for instance, exhibits high specificity for cleaving peptide bonds at the C-terminal side of arginine and lysine (B10760008) residues. nih.gov However, it is important to note that trypsin's activity can be inhibited by the -Arg-Pro- sequence. nih.gov Other enzymes like subtilisin and papain have also been utilized in the synthesis of various peptides and could be explored for this specific sequence. nih.gov

The optimization of reaction conditions is crucial for maximizing yield and minimizing enzymatic hydrolysis of the product. Parameters such as pH, temperature, and the use of organic co-solvents play a significant role. rsc.org For example, a higher pH (around 8-10) is often optimal for the activity of enzymes like trypsin and subtilisin. nih.gov The addition of water-miscible organic solvents can help to increase the solubility of reactants and shift the reaction equilibrium towards synthesis. researchgate.net

Table 1: Exemplary Enzymes and Optimized Conditions for Chemoenzymatic Peptide Synthesis

| Enzyme | Acyl Donor Example | Nucleophile Example | Solvent System | pH | Yield (%) |

| Trypsin | Bz-Arg-OEt | Gly-Asp-Ser-NH2 | Ethanol/Tris-HCl buffer (97/3, v/v) | 8 | - |

| Subtilisin | Bz-Arg-OEt | Gly-NH2 | Water/organic cosolvent | - | 83 |

| Papain | N-carboxybenzyl-Gly | Phe-NH2 | - | - | 98.6 |

| α-Chymotrypsin | N-benzyloxycarbonyl-phenylalanine carbamoylmethyl ester | H-Phe-NH2 | Frozen aqueous solution | - | 90 |

| Lipase | Benzoyl-Arg ethyl ester | Gly-Asp-Ser-NH2 | Aqueous water-miscible organic cosolvent | - | - |

This table presents examples of conditions used for the synthesis of various peptides, illustrating the principles of enzyme selection and reaction optimization that would be applied to the synthesis of H-Leu-Arg-Pro-Gly-NH2.

A significant advantage of enzymatic peptide synthesis is the inherent stereochemical control exerted by the enzymes. thieme-connect.de Enzymes are chiral catalysts that typically exhibit high stereospecificity, meaning they selectively recognize and process only one enantiomer of a chiral substrate. nih.gov This property is crucial in peptide synthesis to ensure the incorporation of the correct L-amino acids and prevent racemization, which can be a challenge in chemical synthesis methods. occamdesign.com

The stereochemical outcome of an enzymatic reaction is an intrinsic property of the enzyme's active site architecture. nih.gov For the synthesis of H-Leu-Arg-Pro-Gly-NH2, the chosen enzyme would be expected to exclusively form peptide bonds between the L-isomers of leucine, arginine, and proline, resulting in a product with high stereochemical purity. The use of enzymes completely avoids the racemization issues that can occur during chemical activation steps in traditional peptide synthesis. thieme-connect.de While endogenous peptides can sometimes contain D-amino acids through non-ribosomal synthesis or post-translational modifications, enzymatic synthesis in a controlled in vitro setting ensures the production of the desired all-L peptide. nih.gov

Purification and Homogeneity Assessment in Research Scale Production

Following the synthesis of H-Leu-Arg-Pro-Gly-NH2, rigorous purification and homogeneity assessment are essential to ensure the quality of the final product for research applications. A combination of chromatographic and analytical techniques is typically employed to isolate the target peptide and verify its purity and identity. nih.govpolypeptide.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique for the purification of synthetic peptides. nih.govnih.gov This method separates the target peptide from impurities based on differences in hydrophobicity. The selection of the stationary phase (e.g., C18) and the optimization of the mobile phase gradient are critical for achieving high-resolution separation. nih.gov

To confirm the homogeneity of the purified peptide, at least two different analytical techniques are recommended. nih.gov In addition to analytical RP-HPLC, methods such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be used. biosynth.com UPLC-MS provides information on both the purity and the molecular weight of the peptide, confirming its identity. nih.govbiosynth.com

Amino Acid Analysis (AAA) is another valuable technique for verifying the amino acid composition of the synthetic peptide. nih.govbiosynth.com This method involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. This confirms that the correct amino acids are present in the expected ratios. biosynth.com

Table 2: Common Methods for Purification and Homogeneity Assessment of Synthetic Peptides

| Technique | Purpose | Principle | Key Parameters |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and Purity Assessment | Separation based on hydrophobicity. | Column chemistry (e.g., C18), mobile phase composition and gradient. |

| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Purity Assessment and Identity Confirmation | High-resolution separation coupled with mass-to-charge ratio determination. | Column chemistry, mobile phase, mass analyzer type. |

| Amino Acid Analysis (AAA) | Identity Confirmation and Quantification | Hydrolysis of the peptide followed by quantification of constituent amino acids. | Hydrolysis conditions, derivatization method, detection method. |

Molecular and Biochemical Investigations of H Leu Arg Pro Gly Nh2

Enzymatic Stability and Degradation Pathways of H-Leu-Arg-Pro-Gly-NH2

The stability of H-Leu-Arg-Pro-Gly-NH2 in biological matrices is a critical factor influencing its potential biological activity and research applications. Its susceptibility to enzymatic degradation is a key area of investigation.

The enzymatic breakdown of peptides with sequences similar to H-Leu-Arg-Pro-Gly-NH2, particularly within the context of LH-RH, has been studied, revealing several key enzymes.

Post-Proline Cleaving Enzyme (PPCE): This enzyme is known to cleave peptide bonds at the carboxyl side of proline residues. In the context of LH-RH (pyroGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), PPCE targets the Pro-Gly bond. nih.gov Therefore, H-Leu-Arg-Pro-Gly-NH2 is a potential substrate for PPCE, which would lead to the cleavage between Proline and Glycine (B1666218). An inhibitor for this enzyme, Z-Gly-Pro-CHN2, has been synthesized and shown to be effective in preventing the degradation of substrates like LH-RH. nih.gov

Angiotensin-Converting Enzyme (ACE): Studies on LH-RH have demonstrated that human ACE can cleave the terminal tripeptide, Arg-Pro-Gly-NH2. pnas.org This suggests that ACE could potentially act on H-Leu-Arg-Pro-Gly-NH2, although the primary cleavage site identified in LH-RH was at the N-terminal side of the full decapeptide. pnas.org

Adenohypophyseal Endopeptidase: An endopeptidase isolated from the anterior pituitary can hydrolyze LH-RH, showing a preference for cleaving at the carboxyl terminus of hydrophobic and basic amino acids. nih.govacs.org While the primary cleavage site in LH-RH is Tyr5-Gly6, the presence of Leucine (B10760876) (hydrophobic) and Arginine (basic) in H-Leu-Arg-Pro-Gly-NH2 suggests it could be a target for similar endopeptidases. nih.govacs.org

Other Endopeptidases: Research on related peptides like pGlu-Ser-Leu-Arg-Trp-NH2 suggests that endopeptidase-24.15, which hydrolyzes bonds after hydrophobic residues like Leucine, could be involved in its degradation. vulcanchem.com This indicates a potential cleavage site at the Leu-Arg bond in H-Leu-Arg-Pro-Gly-NH2.

The degradation of H-Leu-Arg-Pro-Gly-NH2 would result in smaller peptide fragments and individual amino acids. Based on the identified peptidases, the following degradation products could be expected:

Cleavage by PPCE at the Pro-Gly bond would yield H-Leu-Arg-Pro-OH and Gly-NH2.

Action by a carboxypeptidase targeting the C-terminal Gly-NH2 could sequentially release Glycine, followed by Proline, Arginine, and Leucine.

Endopeptidase activity at the Leu-Arg bond would produce H-Leu-OH and H-Arg-Pro-Gly-NH2.

The kinetics of degradation for the specific tetrapeptide H-Leu-Arg-Pro-Gly-NH2 are not extensively documented. However, studies on the degradation of LH-RH provide some insights. For instance, the hydrolysis of LH-RH by human ACE was quantified by comparing the peak area of the substrate and its degradation products over time using HPLC. pnas.org Similar methodologies could be employed to determine the degradation kinetics of H-Leu-Arg-Pro-Gly-NH2.

Table 1: Potential Enzymatic Cleavage Sites and Products of H-Leu-Arg-Pro-Gly-NH2

| Enzyme | Potential Cleavage Site | Expected Degradation Products |

| Post-Proline Cleaving Enzyme (PPCE) | Arg-Pro-↓ -Gly-NH2 | H-Leu-Arg-Pro-OH + Gly-NH2 |

| Angiotensin-Converting Enzyme (ACE)-like activity | Leu-↓ -Arg-Pro-Gly-NH2 | H-Leu-OH + H-Arg-Pro-Gly-NH2 |

| Endopeptidase-24.15-like activity | Leu-↓ -Arg-Pro-Gly-NH2 | H-Leu-OH + H-Arg-Pro-Gly-NH2 |

| Carboxypeptidases | Leu-Arg-Pro-↓ -Gly-NH2 | H-Leu-Arg-Pro-OH + Gly-NH2 |

The stability of peptides in research settings is significantly affected by pH and temperature. While specific data for H-Leu-Arg-Pro-Gly-NH2 is limited, general principles of peptide stability and data from related compounds offer valuable insights.

pH: Peptides are generally most stable at a pH between 4 and 5. researchgate.net At pH values above 7, deamidation of the C-terminal amide can occur, which would alter the peptide's structure and function. The presence of the basic amino acid Arginine means the peptide will carry a positive charge at physiological pH, which can influence its interactions and stability.

Temperature: Higher temperatures generally accelerate peptide degradation. For instance, studies on growth hormone-releasing factor (GRF) analogs showed increased degradation at higher temperatures. researchgate.net The inclusion of a proline residue in the H-Leu-Arg-Pro-Gly-NH2 sequence may confer some structural rigidity, potentially increasing its thermal stability compared to more flexible peptides.

Table 2: General Influence of pH and Temperature on Peptide Stability

| Parameter | Condition | General Effect on Peptide Stability |

| pH | Acidic (pH < 4) | Can lead to cleavage at specific residues like Aspartic Acid (not present in this peptide). researchgate.net |

| Neutral to slightly alkaline (pH 7-8) | Increased risk of deamidation at the C-terminal amide. | |

| Optimal Range | Generally between pH 4-5 for maximal stability. researchgate.net | |

| Temperature | Increased Temperature | Accelerates degradation kinetics. researchgate.net |

| Low Temperature (e.g., -20°C) | Generally used for long-term storage to minimize degradation. |

Investigation of Binding Interactions with Biological Macromolecules

The C-terminal -Arg-Pro-Gly-NH2 motif is a crucial component for the receptor binding of LH-RH and its analogs, suggesting that H-Leu-Arg-Pro-Gly-NH2 could interact with similar biological targets.

The primary receptor target for peptides containing the -Leu-Arg-Pro-Gly-NH2 sequence is the Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. guidetopharmacology.orgnih.gov

GnRH Receptor: The GnRH receptor binds LH-RH (GnRH I) to regulate the synthesis and secretion of gonadotropins. guidetopharmacology.org The C-terminal region of LH-RH, which includes the Leu-Arg-Pro-Gly-NH2 sequence, is known to be important for receptor binding and activation. nih.gov Analogs of GnRH often incorporate this C-terminal motif to maintain or enhance binding affinity. It is therefore plausible that H-Leu-Arg-Pro-Gly-NH2 could exhibit some affinity for the GnRH receptor, potentially acting as a weak agonist or an antagonist.

While the primary focus is on GPCRs, some GnRH forms have been shown to regulate ion channels, such as M currents (K+ channels), in certain tissues, suggesting a broader range of potential interactions for related peptides. ehu.eus

To experimentally determine the binding affinity of H-Leu-Arg-Pro-Gly-NH2 to its putative receptors, standard ligand-binding assays would be employed.

Competitive Binding Assays: These assays would involve incubating the receptor (e.g., membranes from cells expressing the GnRH receptor) with a radiolabeled ligand (e.g., a known high-affinity GnRH analog) in the presence of varying concentrations of unlabeled H-Leu-Arg-Pro-Gly-NH2. By measuring the displacement of the radiolabeled ligand, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, which are measures of the peptide's binding affinity.

Affinity Determination: The binding affinity is typically expressed as the dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity. For example, some high-affinity GnRH receptor ligands have Kd values in the nanomolar (nM) range. bindingdb.orgbindingdb.org The affinity of H-Leu-Arg-Pro-Gly-NH2 would likely be lower than that of the full LH-RH decapeptide, but such studies would be essential to quantify its interaction with the receptor.

Table 3: Example of Affinity Data for GnRH Receptor Ligands

| Compound | Target | Affinity (Kd) | Assay Description |

| Ac-delta3-Pro-DFpa-DTrp-Ser-Tyr-DTrp-Leu-Arg-Pro-Gly-NH2 | Gonadotropin-releasing hormone receptor (Rat) | 0.270 nM | Inhibitory binding constant. bindingdb.org |

| Ac-DNal-DFpa-DTrp-Ser-Tyr-DArg-Leu-Arg-Pro-Gly-NH2 | Gonadotropin-releasing hormone receptor (Rat) | 0.640 nM | Inhibitory binding constant. bindingdb.org |

This table presents data for related compounds to illustrate the range of binding affinities observed for GnRH receptor ligands.

Compound Names

| Abbreviation | Full Name |

| H-Leu-Arg-Pro-Gly-NH2 2HCl | Leucine-Arginine-Proline-Glycinamide dihydrochloride (B599025) |

| LH-RH | Luteinizing Hormone-Releasing Hormone |

| GnRH | Gonadotropin-Releasing Hormone |

| Z-Gly-Pro-CHN2 | N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone |

| ACE | Angiotensin-Converting Enzyme |

| PPCE | Post-Proline Cleaving Enzyme |

| GRF | Growth Hormone-Releasing Factor |

Enzyme Inhibition or Activation Studies

The tetrapeptide H-Leu-Arg-Pro-Gly-NH2, by virtue of its amino acid composition, holds the potential to interact with various enzymes. The presence of an arginine residue suggests a possible role as a competitive inhibitor for proteases with trypsin-like specificity, which recognize and cleave at basic amino acid sites. vulcanchem.com Furthermore, the proline residue can influence the peptide's susceptibility to certain peptidases. vulcanchem.com

Detailed kinetic studies are essential to fully characterize the modulatory effects of H-Leu-Arg-Pro-Gly-NH2 on specific enzymes. For instance, in the study of potential inhibitors for enzymes like human β-tryptase, kinetic assays are performed to determine parameters such as the inhibition constant (Kᵢ). rsc.org These assays typically involve incubating the enzyme with varying concentrations of the inhibitor and a chromogenic or fluorogenic substrate. rsc.org

An example of a kinetic assay setup to determine the inhibitory potential of a peptide like H-Leu-Arg-Pro-Gly-NH2 is provided below. This is a generalized representation and specific parameters would be optimized for the enzyme of interest.

| Parameter | Description | Example Value/Condition |

| Enzyme | The specific enzyme being investigated. | e.g., rhSkin β-tryptase |

| Substrate | A chromogenic or fluorogenic molecule cleaved by the enzyme. | e.g., Tos-Gly-Pro-Arg-AMC |

| Buffer | Maintains a stable pH for the enzymatic reaction. | 50 mM Tris-HCl, pH 7.4 |

| Additives | May include stabilizers or agents to prevent aggregation. | Heparin, Triton-X |

| Temperature | The temperature at which the assay is conducted. | 25 °C |

| Inhibitor Concentrations | A range of concentrations of the peptide is tested. | Varies |

| Measurement | Detection of the product of substrate cleavage over time. | Fluorescence spectroscopy |

This table is interactive. You can sort and filter the data.

The data obtained from such kinetic experiments would allow for the calculation of key parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the absence and presence of the inhibitor, ultimately leading to the determination of the Kᵢ value and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions are fundamental to most biological processes. nih.gov Peptides and peptidomimetics can modulate these interactions, acting as either inhibitors or stabilizers. nih.govfrontiersin.org The sequence and conformation of a peptide are critical determinants of its ability to interfere with or enhance the binding between two proteins. nih.gov For example, peptides can mimic the binding motif of one protein to disrupt its interaction with another. Many protein-protein interactions are mediated by structural motifs like α-helices or β-sheets. acs.org

While direct studies on the modulation of specific protein-protein interactions by H-Leu-Arg-Pro-Gly-NH2 are not extensively detailed in the provided context, its potential as a modulator can be inferred from its structural components. The Arg-Pro sequence is found in various biologically active peptides that are known to be involved in receptor binding.

Nucleic Acid Interactions

The interaction of peptides with nucleic acids (DNA and RNA) is a significant area of research, particularly in the context of gene regulation and the development of therapeutic agents. While there is no specific information in the provided search results detailing the direct interaction of H-Leu-Arg-Pro-Gly-NH2 with nucleic acids, the positively charged arginine residue could potentially facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

Conformational Analysis of H-Leu-Arg-Pro-Gly-NH2 in Solution and Bound States

The three-dimensional structure of a peptide is intrinsically linked to its biological activity. nih.gov Conformational analysis provides insights into the preferred shapes a peptide adopts in different environments, such as in solution or when bound to a biological target. unifi.it

NMR spectroscopy offers a more detailed, atom-level view of the peptide's conformation. uzh.ch By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shifts, it is possible to determine the dihedral angles of the peptide backbone and the orientation of the amino acid side chains. acs.org For example, the presence of specific NOEs can indicate proximity between certain protons, helping to define the peptide's fold. uzh.chacs.org

A summary of how different spectroscopic techniques contribute to conformational analysis is presented below:

| Technique | Information Gained | Relevance to H-Leu-Arg-Pro-Gly-NH2 |

| Circular Dichroism (CD) | Provides an estimate of the secondary structure content (α-helix, β-sheet, random coil). | Can indicate if the peptide adopts a regular conformation in solution. |

| Nuclear Magnetic Resonance (NMR) | Yields detailed 3D structural information, including inter-proton distances and dihedral angles. | Can determine the precise folding of the peptide backbone and the orientation of the Leu, Arg, Pro, and Gly side chains. |

This table is interactive. You can sort and filter the data.

The specific arrangement of the peptide backbone and the orientation of the amino acid side chains are crucial for biological function. vulcanchem.comnih.gov The proline residue, with its unique cyclic structure, often induces a β-turn conformation in the peptide backbone, which can be a critical feature for receptor recognition. vulcanchem.com The hydrophobic leucine side chain and the positively charged arginine side chain are key elements for binding to target proteins through hydrophobic and ionic interactions, respectively. mit.edu The flexibility of the glycine residue can allow the peptide to adopt a conformation that is optimal for binding. vulcanchem.com

The biological activity of a peptide is often the result of a delicate balance between a pre-organized conformation that is ready for binding and a certain degree of flexibility that allows for an induced fit upon interaction with its target. nih.gov Understanding the conformational landscape of H-Leu-Arg-Pro-Gly-NH2 is therefore essential for deciphering its mechanism of action at a molecular level.

Cellular and in Vitro System Studies with H Leu Arg Pro Gly Nh2

Cellular Uptake and Localization Mechanisms

The primary mechanism of action for GnRH and its analogs is initiated by binding to specific receptors on the cell surface. creative-peptides.com These receptors, known as GnRH receptors (GnRHR), are members of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. oup.comehu.eus The interaction is predominantly extracellular, where the peptide binds to the receptor, triggering a conformational change that initiates intracellular signaling. oup.com

The GnRHR is expressed not only in the pituitary gland but has also been identified in various other tissues and cancer cell lines, including those of the breast, prostate, endometrium, and ovaries, suggesting GnRH peptides can have direct effects on these cells in an autocrine or paracrine manner. mdpi.compnas.orgresearchgate.net

Following ligand binding, the GnRH-GnRHR complex can be internalized by the cell. This process of receptor-mediated endocytosis is a key mechanism for signal desensitization and downregulation, particularly upon continuous exposure to GnRH agonists. creative-peptides.com Non-mammalian GnRH receptors and modified human receptors that possess a C-terminal tail are known to undergo more rapid ligand-dependent internalization. oup.com This internalization process allows the peptide-receptor complex to be trafficked within the cell, potentially leading to further downstream signaling events or degradation.

Modulation of Intracellular Signaling Pathways by H-Leu-Arg-Pro-Gly-NH2

The binding of GnRH analogs to the GnRHR activates a complex network of intracellular signaling pathways that are highly dependent on the specific cell type and its physiological state. nih.govmdpi.com

Activation of the GnRH receptor predominantly couples to the Gαq/11 and Gαs subfamilies of G proteins. nih.govmdpi.com

Gαq/11 Pathway: This is the canonical signaling pathway for GnRH. Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oup.com IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the mobilization of intracellular calcium (Ca2+). frontiersin.org DAG, in conjunction with elevated Ca2+, activates Protein Kinase C (PKC). oup.com

Gαs Pathway: GnRH receptors can also couple to Gαs proteins. nih.gov This stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com Increased cAMP levels then activate Protein Kinase A (PKA). mdpi.com

The relative activation of these pathways can differ between GnRH analogs and receptor subtypes, leading to varied cellular responses. ehu.eusoup.com

The generation of second messengers triggers downstream phosphorylation cascades, primarily involving mitogen-activated protein kinases (MAPKs). researchgate.netfrontiersin.org In various cell types, GnRH receptor activation has been shown to stimulate the three major MAPK pathways:

Extracellular signal-regulated kinases (ERK1/2) ehu.eusresearchgate.net

p38 MAPK ehu.eusresearchgate.net

c-Jun N-terminal kinase (JNK) ehu.eus

These kinases, along with PKA and PKC, phosphorylate a host of intracellular proteins, including transcription factors. A key target is the cAMP response element-binding protein (CREB), which is phosphorylated by PKA. mdpi.com The activation of these cascades ultimately modulates the expression of target genes. mdpi.comoup.com In pituitary gonadotropes, this leads to the transcriptional regulation and synthesis of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) subunits. nih.govmdpi.com In other cells, such as cancer cells, these signaling pathways can influence genes involved in cell proliferation, apoptosis, and migration. mdpi.comfrontiersin.org

Table 1: Summary of Intracellular Signaling Pathways Modulated by GnRH Receptor Activation

| Initiating Signal | Receptor | G-Protein Coupling | Second Messenger | Key Kinase Cascades | Downstream Effects |

|---|---|---|---|---|---|

| GnRH / GnRH Analog | GnRHR (GPCR) | Gαq/11 | Inositol Trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ | Protein Kinase C (PKC), MAPK (ERK, p38, JNK) | Gene expression, Cell proliferation/apoptosis, Hormone synthesis |

| GnRH / GnRH Analog | GnRHR (GPCR) | Gαs | Cyclic AMP (cAMP) | Protein Kinase A (PKA) | Phosphorylation of CREB, Gene expression |

Effects on Cell Physiology in Cultured Cell Lines

The activation of GnRH receptors and their subsequent signaling pathways leads to significant changes in cell physiology, which have been extensively studied in various cultured cell lines.

GnRH and its analogs have been demonstrated to exert direct antiproliferative effects on a variety of human cancer cell lines that express GnRH receptors. pnas.orgd-nb.info This effect is often mediated by the induction of apoptosis (programmed cell death) or cell cycle arrest. pnas.orgfrontiersin.org

For instance, treatment of glioblastoma (GBM) cell line LN229 with a GnRH agonist resulted in a significant reduction in cell proliferation, with a maximal reduction of 48.2% observed at a 10⁻⁶ M concentration. d-nb.info Conjugates of GnRH analogs have shown enhanced antiproliferative activity. In one study, the surviving fraction of human tumor cell lines treated with free GnRH analogues was 60–95%, which dropped to 0–5% when the cells were treated with polymer-conjugated analogues. pnas.org These conjugates induced apoptosis in MCF-7 breast cancer cells and caused cell cycle arrest in Ishikawa endometrial cancer and PC3 prostate cancer cells. pnas.org Similarly, fusing GnRH as a targeting peptide to an anticancer enzyme, human pancreatic ribonuclease 1, specifically inhibited the proliferation of GnRH receptor-positive prostate cancer cells (PC-3, LNCaP). sums.ac.ir

Table 2: Effects of GnRH Analogs on Proliferation and Viability of Cultured Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Observed Effect | Reference(s) |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | GnRH Analog Conjugates | Increased antiproliferative activity, induction of apoptosis | pnas.org |

| MDA-MB-231 | Breast Cancer | GnRH Analog Conjugates | Increased antiproliferative activity | pnas.org |

| PC-3 | Prostate Cancer | GnRH Analog Conjugates | Increased antiproliferative activity, cell cycle arrest | pnas.org |

| LNCaP | Prostate Cancer | GnRH-hpRNase1 | Specific inhibition of proliferation | sums.ac.ir |

| Ishikawa | Endometrial Cancer | GnRH Analog Conjugates | Increased antiproliferative activity, cell cycle arrest | pnas.org |

| LN229 | Glioblastoma | GnRH Agonist | Reduction in cell proliferation (up to 48.2%) | d-nb.info |

| DU145 | Prostate Cancer | Glycosylated LHRH derivatives | Significant decrease in cell viability (up to 60%) | uq.edu.au |

Cellular Differentiation Processes

The role of peptides in cellular differentiation is an area of active research. Short peptides have been shown to regulate the chondrogenic differentiation of mesenchymal stem cells (MSCs) by stimulating the production of type II collagen and other cartilage-specific matrix components. nih.gov For example, peptides can activate signaling pathways like SMAD2 and ERK1/2, which are crucial for chondrogenesis. nih.gov

In the context of GnRH, its most well-defined role in differentiation pertains to the regulation of pituitary gonadotropes, which synthesize and secrete LH and FSH. nih.gov Furthermore, GnRH is known to play a role in tissue remodeling during embryo implantation, a process involving complex cellular differentiation and proliferation. mdpi.com While direct studies on the role of the specific tetrapeptide H-Leu-Arg-Pro-Gly-NH2 in cellular differentiation are not available, the established functions of its parent hormone, GnRH, in regulating specialized cell functions and tissue development suggest that its fragments could potentially retain or modulate such activities. mdpi.com

Apoptosis and Necrosis Pathway Analysis

Current research literature does not provide specific studies that have directly investigated the effects of the tetrapeptide H-Leu-Arg-Pro-Gly-NH2 on apoptosis and necrosis pathways in cellular or in vitro systems. This peptide is primarily identified as a C-terminal fragment resulting from the enzymatic degradation of Luteinizing Hormone-Releasing Hormone (LH-RH). Current time information in Merrimack County, US.pnas.orgpnas.org

The parent molecule, LH-RH, and its synthetic analogues have been the subject of studies concerning programmed cell death. For instance, some GnRH analogues have been observed to induce apoptosis in certain cancer cell lines. pnas.org These effects are generally attributed to the interaction of the larger peptide analogues with GnRH receptors, leading to downstream signaling that can influence cell cycle and survival pathways. pnas.org However, the specific contribution or independent action of its metabolic fragment, H-Leu-Arg-Pro-Gly-NH2, in these apoptotic processes has not been elucidated.

The process of apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of caspases, without inducing an inflammatory response. pnas.org It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. pnas.org Necrosis, in contrast, is typically an uncontrolled form of cell death resulting from acute cellular injury, leading to membrane rupture and inflammation. peptide.co.jp

While the direct role of H-Leu-Arg-Pro-Gly-NH2 in these pathways remains uninvestigated, the biological activity of peptide fragments is an area of active research. It is plausible that metabolic fragments of hormones may possess their own distinct biological activities, which could differ from or modulate the effects of the parent hormone. bioscientifica.combioscientifica.com However, dedicated studies are required to determine if H-Leu-Arg-Pro-Gly-NH2 has any direct or indirect influence on the molecular machinery of apoptosis or necrosis.

Table 1: Context of H-Leu-Arg-Pro-Gly-NH2 in Cellular Studies

| Context | Description | Citations |

|---|---|---|

| Origin | Identified as a C-terminal tetrapeptide fragment from the enzymatic cleavage of Luteinizing Hormone-Releasing Hormone (LH-RH). | Current time information in Merrimack County, US.pnas.orgpnas.org |

| Apoptosis/Necrosis Studies | No direct studies found investigating the specific role of H-Leu-Arg-Pro-Gly-NH2 in apoptosis or necrosis pathways. | N/A |

| Parent Compound Activity | Analogues of the parent hormone, LH-RH, have been shown to induce apoptosis in specific cancer cell lines. | pnas.org |

In Vivo Pre Clinical Investigations of H Leu Arg Pro Gly Nh2

Evaluation in Established Animal Models of Biological Phenomena

Direct in vivo studies administering the isolated H-Leu-Arg-Pro-Gly-NH2 peptide to evaluate its specific biological effects are not extensively documented in available scientific literature. The biological significance of this tetrapeptide is understood mainly in its capacity as a metabolite of LH-RH.

The parent molecule, LH-RH, and its analogs exert profound effects on multiple biological systems. In the central nervous system, LH-RH is considered a neuromodulator, with receptors found in various brain regions, suggesting functions related to reproductive behavior. nih.govehu.eusresearchgate.net The evolutionary conservation of a second form, GnRH II, which differs from LH-RH (GnRH I) by three amino acids, and its wide distribution in the brain further support its role in neuromodulation. nih.govehu.eus

In the cardiovascular system, related peptides such as oxytocin (B344502) and vasopressin, which are also nonapeptides, have known cardiovascular effects, and their receptors are present in the heart and blood vessels. encyclopedia.pub While some neuropeptides with a C-terminal Arg-Phe-NH2 motif have been shown to elevate arterial blood pressure in rats, the direct cardiovascular impact of the Leu-Arg-Pro-Gly-NH2 sequence has not been characterized. dtic.mil

Metabolically, analogs of LH-RH are used to down-regulate the reproductive axis, a process central to the treatment of hormone-dependent conditions. sorensis.com However, whether the H-Leu-Arg-Pro-Gly-NH2 fragment retains any of the neurological, endocrine, or other systemic activities of the full decapeptide is not established.

While specific dose-response data for H-Leu-Arg-Pro-Gly-NH2 is unavailable, studies on LH-RH antagonists provide insight into the dose-dependent effects of related peptides in animal models. In cancer cells that express LH-RH receptors, LH-RH antagonists have been shown to induce a time- and dose-dependent inhibition of cell proliferation. d-nb.info This demonstrates a direct antiproliferative effect on tumor cells, which is a key aspect of their therapeutic action in hormone-dependent cancers. d-nb.info

Table 1: Example of Dose-Response Effects of an LH-RH Antagonist in Cancer Models

| Compound | Model System | Effect | Dose-Relationship | Citation |

|---|---|---|---|---|

| Cetrorelix (LH-RH Antagonist) | Ovarian Cancer Cells | Antiproliferative Activity | The growth of receptor-positive cells was inhibited in a dose-dependent manner. | d-nb.info |

| LH-RH Antagonists | LH-RH Receptor-Positive Cancer Cells | Inhibition of Proliferation | The effect was observed to be both time- and dose-dependent. | d-nb.info |

Biodistribution and Metabolic Fate in Pre-clinical Models

The biodistribution and metabolic fate of H-Leu-Arg-Pro-Gly-NH2 are best understood by examining the breakdown and clearance of its precursor, LH-RH.

In vivo studies using radiolabeled LH-RH analogs in rats have been conducted to determine tissue distribution. These studies show that the peptides are predominantly and rapidly cleared through renal excretion. rsc.org Brain uptake of these peptides is limited or non-existent, although specific binding can be confirmed in the pituitary gland, the primary target of LH-RH. rsc.org Following injection into rats, very low percentages of the injected dose per gram of tissue were found in the brain, suggesting that while the parent hormone acts on the central nervous system, it or its analogs may not cross the blood-brain barrier in significant amounts. rsc.org It can be inferred that a small, water-soluble fragment like H-Leu-Arg-Pro-Gly-NH2 would likely follow a similar pattern of rapid renal clearance.

The formation of H-Leu-Arg-Pro-Gly-NH2 is a key step in the degradation of LH-RH. In vitro studies using rat hypothalamic tissue homogenates have shown that LH-RH is rapidly inactivated by soluble enzymes. escholarship.org The primary cleavage site was identified as the peptide bond between Glycine-6 and Leucine-7. escholarship.org This cleavage yields two main fragments: the N-terminal hexapeptide (pGlu-His-Trp-Ser-Tyr-Gly) and the C-terminal tetrapeptide, H-Leu-Arg-Pro-Gly-NH2. escholarship.org Other enzymes, such as angiotensin-converting enzyme (ACE), have also been shown to hydrolyze LH-RH, but at a different site, releasing the C-terminal tripeptide H-Arg-Pro-Gly-NH2. pnas.org

Table 2: Enzymatic Degradation of Luteinizing Hormone-Releasing Hormone (LH-RH)

| Enzyme/Tissue Source | Cleavage Site | Resulting C-Terminal Fragment | Citation |

|---|---|---|---|

| Hypothalamic Peptidases | Gly-Leu | H-Leu-Arg-Pro-Gly-NH2 | escholarship.org |

| Angiotensin-Converting Enzyme (ACE) | Pro-Gly | H-Arg-Pro-Gly-NH2 | pnas.org |

Structure Activity Relationship Sar Studies and Analog Design for H Leu Arg Pro Gly Nh2

Systematic Amino Acid Substitutions and Their Impact on Activity

The role of each amino acid side chain in a peptide's interaction with its biological target is a cornerstone of SAR studies. By substituting individual amino acids, researchers can identify key residues essential for activity (the "pharmacophore") and those that can be modified to enhance properties like potency or stability.

Alanine (B10760859) scanning is a widely used technique to determine the contribution of individual amino acid side chains to a peptide's biological activity. researchgate.net In this method, each amino acid residue in the parent peptide is systematically replaced with an alanine residue. Alanine is chosen because its small, non-polar methyl side chain is generally considered to remove the specific functional contribution of the original side chain without introducing significant steric or electronic perturbations. nih.gov A significant drop in biological activity upon substitution indicates that the original residue's side chain is important for function. Conversely, maintained or even enhanced activity suggests the original side chain is not critical and may be a candidate for further modification. researchgate.net

For H-Leu-Arg-Pro-Gly-NH2, an alanine scan would generate four new analogs:

[Ala¹]-Arg-Pro-Gly-NH₂

Leu-[Ala²]-Pro-Gly-NH₂

Leu-Arg-[Ala³]-Gly-NH₂

Leu-Arg-Pro-[Ala⁴]-NH₂

The biological activity of each analog would be compared to the parent peptide. For instance, given the bulky hydrophobic nature of Leucine (B10760876) (Leu¹) and the positive charge of Arginine (Arg²), it is plausible that substituting either with alanine would lead to a substantial loss of activity. The Proline (Pro³) residue imparts a rigid kink in the peptide backbone, which is often crucial for adopting the correct bioactive conformation; its replacement could disrupt this structure. nih.gov Glycine (B1666218) (Gly⁴), with its minimal side chain, often provides conformational flexibility, and its replacement with alanine could either be tolerated or alter the peptide's ability to bind its target.

Table 1: Illustrative Alanine Scanning Data for a Hypothetical Bioactive Tetrapeptide

| Peptide Analog | Substituted Residue | Relative Activity (%) | Interpretation of Side Chain Importance |

|---|---|---|---|

| Parent Peptide (Leu-Arg-Pro-Gly-NH₂) | - | 100 | Baseline activity |

| [Ala¹]-Arg-Pro-Gly-NH₂ | Leu¹ | 15 | Crucial for activity (likely hydrophobic interaction) |

| Leu-[Ala²]-Pro-Gly-NH₂ | Arg² | 5 | Essential for activity (likely electrostatic interaction) |

| Leu-Arg-[Ala³]-Gly-NH₂ | Pro³ | 40 | Important for maintaining bioactive conformation |

| Leu-Arg-Pro-[Ala⁴]-NH₂ | Gly⁴ | 90 | Largely dispensable; provides flexibility |

This table is based on expected outcomes and principles of alanine scanning and does not represent published data for H-Leu-Arg-Pro-Gly-NH2.

To further explore chemical space and improve peptide properties, non-canonical amino acids (ncAAs) can be incorporated. nih.gov These synthetic amino acids offer a vast range of side-chain functionalities not found in the 20 proteinogenic amino acids, allowing for fine-tuning of properties like hydrophobicity, charge, steric bulk, and chemical reactivity. nih.govresearchgate.net The incorporation of ncAAs can lead to enhanced proteolytic stability, improved target affinity, and better pharmacokinetic profiles. researchgate.netfrontiersin.org

For H-Leu-Arg-Pro-Gly-NH2, strategic ncAA substitutions could include:

Replacing Leu¹: Introduction of cyclohexylalanine (Cha) or norleucine (Nle) could enhance hydrophobic interactions.

Replacing Arg²: Substituting with homoarginine could alter the geometry of the guanidinium (B1211019) group, potentially improving binding, while replacing it with ornithine would shorten the side chain, probing the spatial requirements for the positive charge. frontiersin.org

Replacing Pro³: Analogs like hydroxyproline (B1673980) could introduce new hydrogen bonding capabilities, while more constrained cyclic amino acids could further rigidify the backbone.

Peptide Backbone Modifications and Their Conformational Consequences

Modifying the peptide backbone itself is a powerful strategy to influence conformation, increase stability against proteases, and improve bioavailability.

N-methylation: The substitution of an amide proton with a methyl group (N-methylation) has profound effects. It removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets, but it can also protect the peptide bond from enzymatic cleavage by proteases. rsc.org N-methylation can also favor a cis amide bond conformation, significantly altering the peptide's three-dimensional structure and potentially locking it into a more bioactive form. mdpi.com In studies of some cyclic peptides, multiple N-methylations have been shown to dramatically improve cell permeability. mdpi.com

D-amino Acid Incorporation: Replacing a naturally occurring L-amino acid with its D-enantiomer is a common strategy to increase resistance to proteolysis. mdpi.com This modification can disrupt secondary structures like α-helices but can be used to stabilize β-turns. semanticscholar.org The impact on activity is highly position-dependent. In some cases, a D-amino acid substitution can lead to a significant loss of activity if the original stereochemistry is critical for binding. However, in other instances, it can enhance activity by inducing a more favorable conformation or by improving stability. semanticscholar.org For example, in analogs of Pro-Leu-Gly-NH2, replacement of L-Pro with D-Pro resulted in a peptide with comparable biological activity, indicating that the N-terminal stereochemistry was not an absolute requirement for its function. nih.gov

Aza-Peptide Analogs: Aza-peptides are analogs in which the α-carbon of an amino acid is replaced by a nitrogen atom. mdpi.com This substitution introduces significant conformational constraints, often promoting β-turn structures. researchgate.net The resulting semicarbazide (B1199961) linkage is resistant to many proteases. nih.gov The replacement of glycine with aza-glycine (azaGly) is a particularly common modification that can enhance stability and, in some cases, increase cellular uptake without altering the backbone size. nih.gov

Table 2: Examples of Backbone Modifications and Their General Effects

| Modification Type | Structural Change | Primary Consequences | Potential Impact on H-Leu-Arg-Pro-Gly-NH2 |

|---|---|---|---|

| N-methylation | Replaces amide N-H with N-CH₃ | Increased protease resistance; loss of H-bond donor; may favor cis-amide bond. rsc.org | N-methylation of the Leu-Arg bond could enhance stability. |

| D-amino Acid Substitution | Inverts stereochemistry at the α-carbon | Increased protease resistance; can disrupt helices but stabilize turns. semanticscholar.org | Substitution of L-Leu with D-Leu could increase half-life while probing conformational needs. |

| Aza-Peptide Analog | Replaces α-CH with a nitrogen atom | High protease resistance; induces turn-like conformations. mdpi.comnih.gov | Replacing Gly⁴ with azaGly could stabilize a β-turn conformation involving the Pro-azaGly sequence. |

Cyclization is a key strategy to improve the metabolic stability and receptor selectivity of peptides. By constraining the peptide into a cyclic structure, its conformational flexibility is reduced, which can pre-organize it into the bioactive conformation, leading to higher affinity. This rigidity also provides significant protection against exopeptidases. Cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. For a short peptide like H-Leu-Arg-Pro-Gly-NH2, a head-to-tail cyclization would be challenging, but a side-chain-to-terminus cyclization could be envisioned, for instance, by linking the Arg side chain to a modified N-terminus.

Terminal Modifications (N- and C-terminal) and Amide Role

The N- and C-termini of a peptide are often susceptible to degradation by amino- and carboxypeptidases, respectively. Modifying these termini can significantly enhance the peptide's stability and half-life.

N-terminal Modifications: The free amino group at the N-terminus can be modified in several ways. Acetylation is a common strategy to neutralize the positive charge and block degradation by aminopeptidases. Other groups can be added to improve solubility or introduce labels. The nature of the N-terminal residue itself is also important; for example, the presence of a pyroglutamic acid (pGlu) residue, formed from an N-terminal glutamine, confers resistance to many aminopeptidases. The bulky, hydrophobic Leucine at the N-terminus of the target peptide may play a role in receptor recognition or membrane interaction. nih.gov

C-terminal Modifications and the Role of the Amide: The C-terminal carboxyl group is often amidated, as in H-Leu-Arg-Pro-Gly-NH2. This C-terminal amide is a critical feature for many biologically active peptides. nih.gov The primary roles of the C-terminal amide include:

Increased Stability: It renders the peptide resistant to cleavage by carboxypeptidases.

Neutralization of Charge: It removes the negative charge of the C-terminal carboxylate, which can be crucial for receptor binding, membrane translocation, or maintaining a specific conformation.

Mimicry of a Larger Peptide: The amide group can act as a mimic of a downstream peptide bond in a larger protein from which the peptide was derived.

Hydrogen Bonding: The amide group can participate in hydrogen bonding interactions with the receptor that would not be possible with a carboxylate group. researchgate.net

Replacing the C-terminal amide with a free carboxylate often leads to a dramatic reduction or complete loss of biological activity, highlighting its importance. nih.gov For example, studies on the hormone amylin showed that replacing the C-terminal amide with a carboxylate led to a 58-fold reduction in activation at one of its receptors. nih.gov

An article focusing solely on the structure-activity relationship (SAR) studies and analog design of H-Leu-Arg-Pro-Gly-NH2 cannot be generated as requested. A thorough review of available scientific literature reveals a significant lack of specific research on this particular tetrapeptide. The vast majority of SAR studies, including the design of peptidomimetics and constrained analogs, have been conducted on the closely related tripeptide, Pro-Leu-Gly-NH2 (PLG).

Therefore, the detailed outline provided by the user cannot be populated with scientifically accurate information pertaining specifically to H-Leu-Arg-Pro-Gly-NH2. The existing body of research is centered on PLG and its role as a modulator of dopamine (B1211576) receptors. This research has led to the development of various analogs with improved activity and stability. However, this information is not directly applicable to H-Leu-Arg-Pro-Gly-NH2 and attempting to extrapolate the findings would be scientifically unsound.

Further research specifically investigating the structure-activity relationships of H-Leu-Arg-Pro-Gly-NH2 is required before a comprehensive and accurate article on this compound can be written.

Computational and Theoretical Studies of H Leu Arg Pro Gly Nh2

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For H-Leu-Arg-Pro-Gly-NH2, this involves modeling its interaction within the binding pocket of its target, the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G protein-coupled receptor (GPCR).

Computational studies focusing on the full GnRH decapeptide have revealed specific interactions involving the C-terminal portion. uit.no Molecular modeling and ligand docking have identified putative interactions between the C-terminus of GnRH and key residues in the GnRHR. nih.gov For instance, the terminal Glycine-amide (Gly-NH2) is critical for receptor binding and is thought to interact with specific residues within the receptor. mdpi.comoup.com

Modeling studies predict that the C-terminal glycinamide (B1583983) of GnRH forms hydrogen bonds with Asn2.65 and the backbone carbonyl of Pro9 interacts with Arg38(1.35) at the extracellular end of the receptor's transmembrane domain 1. nih.govoup.com The arginine at position 8 (Arg8) of the native GnRH peptide, which corresponds to the second residue of the H-Leu-Arg-Pro-Gly-NH2 sequence, is also vital for high-affinity binding. mdpi.com These computational predictions are often validated by site-directed mutagenesis experiments, where mutating the proposed interacting residues in the receptor leads to a significant reduction in ligand binding affinity, confirming the modeled interaction. nih.gov Cryo-electron microscopy (cryo-EM) structures have more recently confirmed that GnRH interacts with its receptor via both its N- and C-terminal ends, adopting a characteristic "U"-shaped conformation. pnas.org

| Interacting Moiety of Peptide | Interacting Residue in GnRH Receptor | Type of Interaction | Reference |

| C-terminal Gly10-NH2 | Asn2.65 (Asn102) | Hydrogen Bond | nih.govoup.com |

| Pro9 Carbonyl | Arg38(1.35) | Hydrogen Bond | nih.gov |

| Arg8 | Asp7.32 (Asp318) | Ionic Interaction/H-Bond | uct.ac.za |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the peptide, revealing its flexibility and preferred shapes (conformations) over time. For peptides like H-Leu-Arg-Pro-Gly-NH2, MD simulations can elucidate how the molecule behaves in a solution, mimicking physiological conditions.

Studies on the full GnRH molecule indicate that it is conformationally flexible, existing as a mixture of different conformers in solution. journals.co.za A predominant feature is a β-II' turn structure around the Tyr5-Gly6-Leu7-Arg8 sequence, which brings the N- and C-terminal ends of the peptide closer together. mdpi.comnih.gov The presence of the Pro-Gly sequence in the C-terminal fragment promotes the formation of bend structures. researchgate.net Specifically, the Proline residue introduces a rigid kink in the peptide backbone, while the Glycine (B1666218) residue, lacking a side chain, provides significant conformational flexibility. This flexibility is crucial, as it allows the peptide to adopt the specific shape required for optimal receptor binding. nih.gov The substitution of Arg8 can lead to a more extended peptide conformation, which reduces biological activity, highlighting the importance of the folded structure for receptor recognition. mdpi.com

MD simulations of the GnRH receptor complex have been used to study conformational changes upon ligand binding, showing how interactions are maintained or broken over the simulation time. uit.no For instance, simulations can track the stability of hydrogen bonds between the ligand and receptor, providing insights into the dynamics of the binding event. uit.no

The layer of water molecules immediately surrounding a peptide, known as the hydration shell, plays a critical role in its structure and function. MD simulations that explicitly include water molecules are essential for understanding these interactions. The hydration of amino acids is known to be critical for the biological functions of peptides and proteins. rsc.org

The H-Leu-Arg-Pro-Gly-NH2 peptide contains residues with diverse properties that dictate their interaction with water:

Arginine (Arg): As a positively charged, hydrophilic residue, its guanidinium (B1211019) group strongly interacts with water molecules, organizing a well-defined hydration shell. rsc.orgbiorxiv.org Studies have shown that cationic residues like Arginine can enhance hydration shell density. biorxiv.org

Leucine (B10760876) (Leu): This is a hydrophobic residue. Water molecules tend to form structured "cages" around such nonpolar side chains, a phenomenon central to the hydrophobic effect that drives peptide and protein folding. rsc.org

Proline (Pro) and Glycine (Gly): The peptide backbone itself, with its amide and carbonyl groups, forms hydrogen bonds with water. nih.gov The unique cyclic structure of Proline and the flexibility of Glycine influence the local hydration and backbone conformation. nih.gov

Studies using MD simulations have shown that the number and strength of hydrogen bonds between the peptide and surrounding water molecules can influence the peptide's conformational state. nih.govnih.gov For example, interactions with water can compete with internal hydrogen bonds, potentially forcing the peptide into a more extended or distorted conformation compared to its shape in a non-aqueous environment. nih.gov The hydration shell is not static; it is a dynamic environment with water molecules constantly exchanging, and this dynamic interaction is crucial for the molecular recognition process at the receptor interface. uni-saarland.de

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. researchgate.net These methods can be used to calculate properties like charge distribution, molecular orbital energies (e.g., HOMO and LUMO), and bond strengths, which are fundamental to a molecule's stability and reactivity.

For a peptide like H-Leu-Arg-Pro-Gly-NH2, quantum calculations can:

Determine Atomic Charges: Accurately map the distribution of partial charges on each atom. This is particularly important for understanding electrostatic interactions, such as the strong positive charge on the Arginine side chain and the partial charges on the backbone carbonyl and amide groups that are critical for hydrogen bonding.

Analyze Molecular Orbitals: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, which is central to chemical reactions and the formation of intermolecular bonds.

Refine Force Field Parameters: Provide high-accuracy energy data for different conformations, which can be used to improve the empirical force fields used in larger-scale MD simulations. arxiv.org

Model Reaction Mechanisms: While less common for studying binding, these methods can be used to investigate the mechanisms of peptide degradation or modification.

While computationally intensive, quantum chemical studies on small peptide fragments provide a foundational understanding of the non-covalent interactions (like hydrogen bonds and van der Waals forces) that govern the peptide's structure and its binding to a receptor. researchgate.netethernet.edu.etresearchgate.net

De Novo Peptide Design and Virtual Screening Methodologies